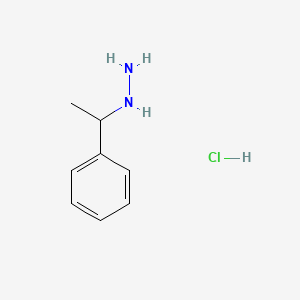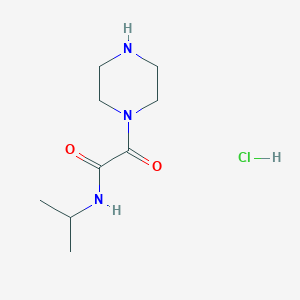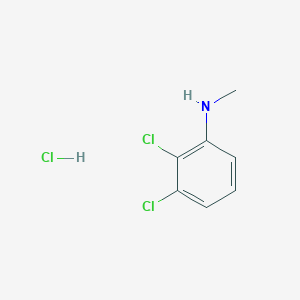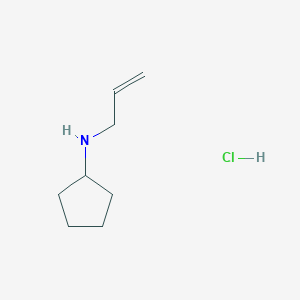
5-Méthyl-4-phényl-2,3-dihydro-1,3-thiazol-2-one
Vue d'ensemble
Description
“5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic compounds that contain a five-membered ring with two heteroatoms, one sulfur atom and one nitrogen atom . Thiazoles are known for their wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . For instance, the treatment of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in boiling ethanol containing triethylamine gave a product .Applications De Recherche Scientifique
Activité Antimicrobienne
Les dérivés thiazoliques sont connus pour leurs propriétés antimicrobiennes. Ils peuvent être synthétisés et modifiés pour créer de nouvelles molécules ayant des effets antibactériens et antifongiques puissants. Cela les rend précieux dans le développement de nouveaux médicaments pour traiter les maladies infectieuses .
Potentiel Anticancéreux
Certains composés thiazoliques se sont avérés prometteurs dans la recherche sur le cancer. Ils peuvent être conçus pour cibler des voies spécifiques impliquées dans la prolifération et la survie des cellules cancéreuses, offrant un potentiel en tant qu'agents thérapeutiques pour différents types de cancer .
Effets Anti-inflammatoires et Analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés thiazoliques en font des candidats pour le développement de nouveaux médicaments pour traiter des affections comme la polyarthrite rhumatoïde et d'autres maladies inflammatoires .
Applications Antivirales
Les dérivés thiazoliques ont été évalués pour leurs activités antivirales. Ils peuvent être utilisés pour synthétiser des composés qui inhibent la réplication des virus, ce qui est crucial dans la lutte contre les infections virales .
Activité Antidiabétique
La recherche a indiqué que les dérivés thiazoliques peuvent être efficaces dans la gestion du diabète. Ils peuvent agir en modulant la libération d'insuline ou en améliorant la sensibilité à l'insuline, contribuant ainsi au contrôle de la glycémie .
Effets Neuroprotecteurs
Les composés thiazoliques ont montré des effets neuroprotecteurs, ce qui pourrait être bénéfique dans le traitement des maladies neurodégénératives comme la maladie d'Alzheimer. Ils peuvent aider à protéger les neurones contre les dommages et à améliorer les fonctions cognitives .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Analyse Biochimique
Biochemical Properties
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .
Cellular Effects
The effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating gene expression, this compound can alter cellular metabolism and inhibit the growth of cancer cells . Furthermore, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Molecular Mechanism
At the molecular level, 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is mediated by the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that its anti-inflammatory and antimicrobial effects persist over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antimicrobial activities without notable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . This compound can also affect metabolic flux, altering the levels of various metabolites and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is transported and distributed through specific transporters and binding proteins . Its localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one plays a critical role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its accumulation in the endoplasmic reticulum and mitochondria is associated with its effects on cellular metabolism and apoptosis .
Propriétés
IUPAC Name |
5-methyl-4-phenyl-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOJJSMKBDRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]acetamide](/img/structure/B1420214.png)
![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)



![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)
![[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1420227.png)






